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Compound of Interest

Compound Name: 2H-Indazole, 3-methoxy-2-methyl-
CAS No.: 185553-71-3
Cat. No.: B11920893
Get Quote
. J

Technical Whitepaper | CAS: 185553-71-3

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a core
pharmacophore in tyrosine kinase inhibitors and anti-inflammatory agents. The methylation of
indazol-3-one derivatives presents a classic regioselectivity challenge, yielding three potential
iIsomers: the 1-methyl-3-methoxy (N1-O), the 2-methyl-3-methoxy (N2-O, Target), and the 1,2-
dimethyl-3-oxo (N1-N2, lactam) species.

This guide provides a definitive spectroscopic framework for identifying 3-methoxy-2-methyl-
2H-indazole. It synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) to establish a self-validating identification protocol.

Structural Context & Synthesis

Unlike the thermodynamically favored 1H-indazole tautomers, the 2H-indazole core possesses
a distinct electronic distribution often described as having greater quinoid character.
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Target Structure: 3-methoxy-2-methyl-2H-indazole

Molecular Formula: C

H

N

O

Molecular Weight: 162.19 g/mol [1]

Key Structural Features:
o N2-Methylation: Fixes the 2H-tautomer.

o C3-Methoxylation: Fixes the lactim ether form, preventing tautomerization to the carbonyl
(lactam).

Regioselective Synthesis Challenges

Direct methylation of 3-methoxy-1H-indazole or 2-methylindazol-3-one often yields mixtures.
The N2-isomer is frequently the kinetic product or the result of specific steric steering, whereas
thermodynamic conditions favor the N1-isomer.

Spectroscopic Data Analysis[1][2][3][4][5][6]
Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiating the N2-methyl isomer from the N1-methyl isomer.
The electronic environment of the N2-methyl group is distinct due to the adjacent sp

nitrogen and the quinoid-like resonance contribution of the benzene ring.

Diagnostic

H NMR Parameters (300-500 MHz, CDCI
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The chemical shift of the N-methyl group is the most reliable indicator of regiochemistry.

Proton
Environment

Chemical Shift (

» Ppm)

Multiplicity

Diagnostic Insight

N2-CH

4.10-4.25

Singlet (3H)

Critical: N2-Me signals
are typically
deshielded (downfield)
by ~0.1-0.2 ppm
relative to N1-Me
analogs (which

appear ~3.9-4.0
ppm).

O-CH

4.00-4.10

Singlet (3H)

Typical aromatic
methoxy range. May
overlap with N-Me;
HSQC is
recommended for

resolution.

Ar-H (C4)

7.60-7.75

Doublet

Deshielded due to
proximity to the C3-
methoxy group and

peri-interaction.

Ar-H (C7)

7.40-7.60

Doublet

Less deshielded than
CA4.

Ar-H (C5, C6)

7.00 -7.30

Multiplet

Typical aromatic

region.
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Analyst Note: In N2-substituted indazoles, the symmetry of the electron density often leads to a

more complex splitting pattern in the aromatic region compared to the clearly defined 1-methyl!

derivatives.

Diagnostic

C NMR Parameters (75-125 MHz, CDCI

Ne—r

Carbon Environment

Chemical Shift (

Assignment Logic

» PpM)
Quaternary carbon attached to

C3 (Imidate) 155.0 - 160.0 Oxygen and Nitrogen.
Distinctly downfield.

_ Bridgehead carbon adjacent to

C7a (Bridgehead) 145.0 - 149.0 N1

) Bridgehead carbon adjacent to

C3a (Bridgehead) 118.0-122.0
Cs3.

O-CH 56.0 — 62.0 Typical methoxy carbon.
Critical: N2-methyl carbons
often appear slightly upfield of
N1-methyl carbons (~35 vs

N2-CH 38.0 - 42.0 Y (

~40 ppm) in certain azoles, but
this varies by solvent. HSQC

correlation is required.

Infrared Spectroscopy (FT-IR)
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IR provides a rapid "Go/No-Go" test to distinguish the target (Lactim Ether) from the isomeric
byproduct (Lactam).

o Target (3-methoxy-2-methyl-2H-indazole):

o Absence of C=0: No strong carbonyl stretch between 1650-1700 cm

o C=N Stretch: Strong absorption ~1610-1630 cm

(indazole ring).

o C-O Stretch: Strong band ~1200-1250 cm
(aryl alkyl ether).
e |somer (1,2-dimethylindazol-3-one):

o Presence of C=0: Very strong carbonyl stretch ~1660-1690 cm

Mass Spectrometry (ESI-MS)

 lonization Mode: Positive Electrospray (+ESI).[1]
e Parent lon: [M+H]

= 163.09 m/z.
o Fragmentation Pattern:

o m/z 163

148: Loss of methyl radical («CH
) — common in methoxy aromatics.

o m/z 163
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132: Loss of methoxy group (-OCH
) or loss of formaldehyde (CH
O) followed by H-rearrangement.

o m/z 163

120: Loss of N-methyl-N-C fragment (characteristic of indazole ring cleavage).

Experimental Workflow: Isomer Differentiation

The following workflow illustrates the logic for distinguishing the target compound from its
common isomers (N1-alkylated and N1,N2-dialkylated byproducts).

Crude Reaction Product

(Methylation of Indazol-3-one)

Step 1: FT-IR Analysis
(Check 1650-1700 cm—1)

C=0 Present C=0 Absent

Isomer: 1,2-Dimethylindazol-3-one Candidate: Methoxy-indazole

(Strong C=0 stretch) (No C=0, Strong C-0)

Step 2: 1H NMR (CDCI3)
Analyze Methyl Region (3.8 - 4.3 ppm)

Upfield N-Me Downfield N-Me

Isomer: 1-Methyl-3-methoxy
N-Me & ~3.9 ppm

TARGET: 3-Methoxy-2-methyl
N-Me & ~4.1-4.2 ppm

Step 3: NOESY/HMBC
Confirm N-Me to C3/C7a correlation
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Click to download full resolution via product page
Figure 1: Decision tree for the spectroscopic isolation of 3-methoxy-2-methyl-2H-indazole.
Protocol: Sample Preparation for NMR
To ensure reproducibility of the chemical shifts cited above, follow this standardized protocol.
e Solvent Selection: Use CDCI

(Chloroform-d) neutralized with silver foil or basic alumina if the compound is acid-sensitive.
Acidic traces in CDCI

can protonate N1, causing significant chemical shift drifts.

¢ Concentration: Dissolve 5-10 mg of the solid isolate in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug to remove inorganic salts (e.g., potassium carbonate
from synthesis) which can broaden peaks.

e Acquisition: Record

H NMR with a minimum of 16 scans and a relaxation delay (d1) of 1.0 second to ensure
accurate integration of the methyl singlets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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